N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-9-13(18-6-2-3-7-18)17-12(16-11)10-15-22(19,20)14-5-4-8-21-14/h4-5,8-9,15H,2-3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJOKHSSILBURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of acyclic precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Substitution: The compound can undergo various substitution reactions, especially at the pyrimidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products
Scientific Research Applications
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in studies related to enzyme inhibition, receptor modulation, and other biological processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It is explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit various enzymes, including phosphodiesterases and dehydrogenases.
Receptor Modulation: It acts as a modulator of receptors such as the androgen receptor and the vanilloid receptor.
Pathways Involved: The compound affects pathways related to cell signaling, oxidative stress, and inflammation.
Comparison with Similar Compounds
Target Compound vs. 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Structural Differences : The target compound features a methylene-linked thiophene sulfonamide, whereas 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () contain a thioether bond and acetamide group.
Target Compound vs. N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Substituents : ’s compound has a fluorophenyl and hydroxymethyl group, enhancing polarity, whereas the target’s pyrrolidine and methyl groups increase lipophilicity.
- Sulfonamide Group : The thiophene ring in the target may enhance π-π stacking in binding interactions compared to the aliphatic methanesulfonamide in .
Target Compound vs. Pyridine Derivatives ()
- Substituent Patterns : Both classes utilize pyrrolidinyl groups, but pyridine derivatives often incorporate bulkier substituents (e.g., tert-butyldimethylsilyloxy), complicating synthesis .
Physicochemical Properties
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a pyrrolidine group and a thiophene sulfonamide moiety, which contributes to its diverse biological activities.
Biological Activity
1. Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7) and prostate cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
Case Study:
A study demonstrated that this compound exhibited an IC50 value of 0.01 μM against MCF7 cells, indicating potent antiproliferative effects .
2. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. It has shown promising results in inhibiting specific kinases, which are crucial for tumor growth and survival.
3. Antimicrobial Activity
this compound also displays antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 μM | Induction of apoptosis, cell cycle arrest |
| Enzyme Inhibition | Various kinases | Not specified | Competitive inhibition |
| Antimicrobial | Staphylococcus aureus | 3.125 μg/mL | Disruption of cell wall synthesis |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition: The compound binds to ATP-binding sites on kinases, preventing their activation and subsequent signaling pathways that promote cell proliferation.
- Apoptosis Induction: By modulating apoptotic pathways, the compound can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms: It may inhibit key metabolic enzymes in bacteria, leading to reduced growth rates and eventual cell death.
Q & A
Q. What are the optimal synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions:
Pyrimidine core formation : Condensation of 4-methyl-6-(pyrrolidin-1-yl)pyrimidine-2-carbaldehyde with a thiophene sulfonamide derivative.
Sulfonamide coupling : Use of coupling agents like EDC/HOBt or Mitsunobu conditions for linking the thiophene sulfonamide group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Key factors: Temperature control (50–80°C), anhydrous solvents (THF, DMF), and catalytic tetrabutylammonium hydroxide enhance yields .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for pyrrolidine protons (δ 1.8–2.5 ppm), pyrimidine carbons (δ 150–160 ppm), and sulfonamide NH (δ 10–12 ppm) .
- HRMS : Molecular ion peak matching C₁₅H₁₈N₄O₂S₂ (exact mass calculated: 374.08 g/mol).
- X-ray crystallography : Resolve bond angles and spatial arrangement of the pyrimidine-thiophene hybrid structure .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In vitro screening :
- ADME profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR, COX-2). Focus on the sulfonamide group’s hydrogen bonding with catalytic residues .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Validation: Compare results with experimental IC₅₀ values from enzymatic assays .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Systematic substitution : Modify the pyrrolidine ring (e.g., replace with piperidine) or thiophene substituents (e.g., halogenation) to isolate pharmacophores .
- Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
Case example: Conflicting cytotoxicity data may arise from off-target effects; use siRNA knockdown to validate primary targets .
Q. How does pH and temperature affect the stability of this compound in aqueous solutions?
- Stability studies :
- pH dependence : Monitor degradation via HPLC at pH 2–10 (phosphate buffers). Sulfonamide hydrolysis dominates in acidic conditions .
- Thermal stability : TGA/DSC analysis shows decomposition above 200°C; store at –20°C in desiccated form .
Q. What analytical methods quantify trace impurities in synthesized batches?
- HPLC-MS : Detect sulfonic acid byproducts (retention time: 3.5–4.0 min) using a C18 column (acetonitrile/0.1% formic acid gradient) .
- ICP-OES : Screen for heavy metal catalysts (e.g., Pd < 10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
